molecular formula C14H28N2 B13220957 4-(2-Methylpropyl)-4-(piperidin-1-yl)piperidine

4-(2-Methylpropyl)-4-(piperidin-1-yl)piperidine

Cat. No.: B13220957
M. Wt: 224.39 g/mol
InChI Key: KSCZEWQDUWYGLF-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-4-(piperidin-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)-4-(piperidin-1-yl)piperidine typically involves the reaction of piperidine with 2-methylpropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-4-(piperidin-1-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylpropyl)piperidine: Lacks the additional piperidine ring.

    4-(Piperidin-1-yl)piperidine: Lacks the 2-methylpropyl group.

Uniqueness

4-(2-Methylpropyl)-4-(piperidin-1-yl)piperidine is unique due to the presence of both the 2-methylpropyl group and the piperidin-1-yl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

4-(2-methylpropyl)-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C14H28N2/c1-13(2)12-14(6-8-15-9-7-14)16-10-4-3-5-11-16/h13,15H,3-12H2,1-2H3

InChI Key

KSCZEWQDUWYGLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCNCC1)N2CCCCC2

Origin of Product

United States

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